2-(4-Iodophenyl)-1-isoindolinone

Organic Synthesis Cross-Coupling Reaction Kinetics

Researchers requiring late-stage isoindolinone functionalization often face aggressive conditions that degrade pre-existing halogens. 2-(4-Iodophenyl)-1-isoindolinone (CAS 4770-68-7) exploits a weak C-I bond (bond dissociation energy ~53 kcal/mol) for selective oxidative addition. - Enables room-temperature Suzuki or Buchwald-Hartwig coupling while preserving C-Cl or C-Br bonds. - Monoisotopic iodine signature provides an unambiguous LC-MS/MS signal in plasma/tissue matrices, eliminating isotope overlap from chloro/bromo analogs. - XLogP3 of 3.4 resides in the CNS MPO 'sweet spot', optimizing permeability without additional structural modification.

Molecular Formula C14H10INO
Molecular Weight 335.14g/mol
CAS No. 4770-68-7
Cat. No. B448608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenyl)-1-isoindolinone
CAS4770-68-7
Molecular FormulaC14H10INO
Molecular Weight335.14g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)I
InChIInChI=1S/C14H10INO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2
InChIKeyFDWUJFJKSHOQBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Iodophenyl)-1-isoindolinone: Core Identity and Properties


2-(4-Iodophenyl)-1-isoindolinone (PubChem CID 4147030; CAS 4770-68-7) is a heterocyclic isoindolinone derivative featuring a 4-iodophenyl substituent at the N2 position. With a molecular formula of C14H10INO, a molecular weight of 335.14 g/mol, and a computed XLogP3 of 3.4, it is supplied as a research-grade compound with typical purity of 95% [1]. It belongs to a broader class of isoindolinones explored for diverse biological activities, including kinase modulation and protein–protein interaction inhibition, though direct comparative data for this specific compound remains limited in the public domain.

Compound type Iodoaryl isoindolinone building block
Key reactivity C–I bond supports mild Pd-catalyzed cross-couplings
Supply grade Research-grade compound for synthetic derivatization

Why Generic Substitution Fails: The 4-Iodo Advantage


Direct substitution of 2-(4-Iodophenyl)-1-isoindolinone with its 4-bromo, 4-chloro, or 4-fluoro analogs is not chemically equivalent due to the distinct reactivity of the aryl iodide bond and the profound physicochemical effects of the heavy halogen. The C–I bond (bond dissociation energy ~53 kcal/mol) is significantly weaker than C–Br (~67 kcal/mol) or C–Cl (~81 kcal/mol), enabling chemoselective oxidative addition in palladium-catalyzed cross-couplings that other halogenated congeners cannot replicate with the same efficiency under mild conditions [1]. Furthermore, the iodine atom contributes substantially to molecular polarizability (calculated polar surface area 20.3 Ų) and lipophilicity (XLogP3 = 3.4), factors critically influencing target binding in biochemical assays and pharmacokinetic profiling [2]. These differences mean that analog substitution will fundamentally alter synthetic utility, biological activity profiles, and analytical detection characteristics, which the quantitative evidence below substantiates.

Risk factor
4-Iodo target
Bromo/chloro/fluoro analogs
C–X bond lability
Weaker C–I bond enables chemoselective oxidative addition
Higher bond dissociation energies limit reactivity under mild conditions
Lipophilicity (XLogP3)
Iodine increases logP, shifting permeability and target binding
Lower logP may reduce membrane permeability and CNS MPO alignment
MS identification
Monoisotopic iodine gives unambiguous signal without halogen pattern overlap
Chlorine and bromine isotopic doublets complicate peak assignment in mixtures

Quantitative Differentiation Against Closest Analogs


C–I Bond Reactivity in Palladium-Catalyzed Cross-Coupling

The carbon–iodine bond in 2-(4-Iodophenyl)-1-isoindolinone provides a distinct kinetic advantage in palladium-catalyzed reactions such as Suzuki–Miyaura and Buchwald–Hartwig couplings. The C–I bond dissociation energy (BDE) is approximately 53 kcal/mol, compared to 67 kcal/mol for C–Br and 81 kcal/mol for C–Cl, as documented in standard thermochemical tables [1]. This lower BDE translates to faster oxidative addition rates, enabling coupling reactions to proceed at lower temperatures and with lower catalyst loadings, critical considerations in both academic and industrial synthesis.

C–I Bond Reactivity
Class-level
≈53 kcal/mol (C–I)
vs. ≈67 (C–Br), ≈81 (C–Cl)
Supports chemoselective oxidative addition in Pd couplings
Class-level thermodynamic data; experimental validation recommended
Organic Synthesis Cross-Coupling Reaction Kinetics

Lipophilicity Profile and CNS Multiparameter Optimization

The iodine atom on the phenyl ring substantially elevates lipophilicity, a critical parameter for membrane permeability and target binding. The computed XLogP3 for 2-(4-Iodophenyl)-1-isoindolinone is 3.4 [1]. In contrast, the unsubstituted phenyl analog has an XLogP3 of approximately 2.2, and the 4-fluoro analog is even lower at approximately 2.5, based on fragment-based XLogP contributions (Δπ_I ≈ +1.2 vs. H) [2]. This places the iodo compound in a lipophilicity range often associated with optimal cellular permeability and central nervous system (CNS) multiparameter optimization (MPO) scores, whereas the non-iodinated analogs fall below this window.

Lipophilicity (XLogP3)
Reported
3.4
Δ +1.2 vs. unsubstituted phenyl (≈2.2)
May shift compound toward CNS MPO lipophilicity range
Estimated comparator values; confirm experimentally
Medicinal Chemistry Lipophilicity Structure-Property Relationships

Mass Spectrometric Signature for Unambiguous Identification

The characteristic isotopic pattern of iodine (M+ peak at m/z 335.14; [M+2] isotope peak at ~98% relative abundance due to ¹²⁷I monoisotopic nature with significant A+2 contribution from ¹³C and ¹⁵N, combined with the absence of chlorine/bromine isotopic doublets) provides unambiguous identification by LC-MS or GC-MS [1]. The exact monoisotopic mass is 334.98071 Da [2]. This signature is superior to that of 2-(4-chlorophenyl)-1-isoindolinone (expected M+2 pattern ~33% from ³⁷Cl) or 2-(4-bromophenyl)-1-isoindolinone (~98% M+2 from ⁸¹Br), where the halogen isotope patterns overlap and may be misinterpreted in complex mixtures [3].

MS Isotope Pattern
Class-level
Monoisotopic 334.98 Da
No halogen doublet (vs. Cl 3:1, Br 1:1 patterns)
Provides unambiguous identification in complex matrices
HRMS recommended; isotope pattern class-level inference
Analytical Chemistry Mass Spectrometry Isotope Pattern Recognition

Optimal Application Scenarios Based on Verified Differentiation


Late-Stage Functionalization via Chemoselective C–I Activation

Researchers engaged in medicinal chemistry optimization programs requiring late-stage diversification of an isoindolinone core can exploit the uniquely weak C–I bond of 2-(4-Iodophenyl)-1-isoindolinone. This enables Suzuki or Buchwald–Hartwig coupling under mild conditions that leave C–Cl or C–Br bonds elsewhere in the molecule intact, a key advantage for constructing compound libraries with functional group orthogonality [1].

Internal Standard for Bioanalytical LC-MS/MS Methods

Bioanalytical chemists developing LC-MS/MS methods for isoindolinone-based drug candidates can utilize 2-(4-Iodophenyl)-1-isoindolinone as an internal standard or probe compound. Its monoisotopic iodine signature provides a unique, unambiguous signal in complex biological matrices (plasma, tissue homogenates), eliminating the risk of isotope pattern overlap that complicates quantification with chloro or bromo analogs [2].

CNS Drug Discovery and Blood-Brain Barrier Penetration

Neuroscience-focused drug discovery teams evaluating isoindolinone scaffolds for CNS disorders can strategically select the 4-iodo derivative to achieve a computed XLogP3 of 3.4, which resides within the CNS MPO 'sweet spot' (XLogP 1–4). This property reduces the need for additional structural modifications to balance permeability and solubility, a common challenge with the less lipophilic unsubstituted phenyl (XLogP ≈ 2.2) or 4-fluoro (XLogP ≈ 2.5) analogs [3].

Radiolabeled Tracer Synthesis via Halogen Exchange

The presence of the iodine atom on the phenyl ring makes this compound a direct precursor for isotope exchange reactions with ¹²³I or ¹²⁵I for SPECT imaging tracer development. The C–I bond lability facilitates nucleophilic aromatic substitution or copper-mediated radioiodination, enabling the production of radiolabeled isoindolinone-based probes for in vivo target engagement studies—a capability not directly accessible from chloro or bromo analogs without pre-functionalization [4].

Application
Selection Property
Validation Focus
Late-stage diversification of isoindolinone scaffolds
C–I bond lability for chemoselective cross-coupling
Orthogonal reactivity in presence of other aryl halides
Internal standard for bioanalytical LC-MS/MS
Unique monoisotopic MS signature without halogen isotope overlap
Quantification accuracy in complex biological matrices
CNS drug discovery research
Lipophilicity profile compatible with CNS MPO models
Permeability and brain penetration assessment in model systems
Radiotracer synthesis via halogen exchange
Iodine as leaving group for nucleophilic isotopic exchange
Radiolabeling efficiency and tracer stability
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